4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, reaction conditions (temperature, pressure, etc.), and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound . X-ray crystallography might also be used for solid compounds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications
Synthesis and Medicinal Chemistry
4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride is a compound that has been studied for its potential in synthesizing complex molecules and its relevance in medicinal chemistry. For instance, Vedejs and Kongkittingam (2000) utilized N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of hindered N-methylated tetrapeptides, showcasing the utility of such compounds in peptide synthesis. This process involves efficient coupling and methylation steps, allowing for purification by extraction, indicating the compound's role in streamlining synthetic pathways (Vedejs & Kongkittingam, 2000).
Antimicrobial and Antifungal Applications
Derivatives bearing the sulfonamide moiety, like 4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride, have shown promising antimicrobial and antifungal properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety to evaluate their antimicrobial effectiveness. This study highlights the importance of such derivatives in developing new antimicrobial agents, showcasing the compound's potential in addressing resistant microbial strains (Darwish et al., 2014).
Anticancer Research
Compounds like 4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride also find applications in cancer research. Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives with various substituted aromatic sulfonyl chlorides and evaluated their antiproliferative activity against human cancer cell lines. The study provided insights into the structure-activity relationship, highlighting the compound's relevance in designing anticancer therapeutics (Chandrappa et al., 2008).
Anticonvulsant and Neuroprotective Effects
Furthermore, research on derivatives of 4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride extends to neurological applications. Harish et al. (2014) explored the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives for their anticonvulsant activity, indicating the compound's potential in developing new treatments for epilepsy and other seizure disorders (Harish et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-(2-methylpropanoylamino)-1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S2/c1-4(2)6(12)11-8-10-5(3)7(15-8)16(9,13)14/h4H,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBWQBDFUPGAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylpropanamido)-1,3-thiazole-5-sulfonyl chloride |
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